molecular formula C7H7N5 B15224173 3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine

3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine

Cat. No.: B15224173
M. Wt: 161.16 g/mol
InChI Key: MGGZUXKYQCFAKR-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine is a heterocyclic compound that contains both a triazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine typically involves the reaction of an appropriate pyridine derivative with a triazole precursor. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole and pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine often involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-Triazol-1-yl)pyridine
  • 2-(1H-1,2,3-Triazol-1-yl)pyridine
  • 2-(1H-1,2,4-Triazol-3-yl)pyridine

Uniqueness

3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine is unique due to the specific positioning of the triazole ring on the pyridine ring, which can influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to its analogs .

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

3-(1,2,4-triazol-1-yl)pyridin-2-amine

InChI

InChI=1S/C7H7N5/c8-7-6(2-1-3-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10)

InChI Key

MGGZUXKYQCFAKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)N2C=NC=N2

Origin of Product

United States

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